molecular formula C19H18ClN3O2 B2770526 (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-81-4

(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2770526
CAS No.: 946302-81-4
M. Wt: 355.82
InChI Key: ZCTUVNLHHXQNOM-UHFFFAOYSA-N
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Description

(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dimethylbenzyl group, a 4-chlorophenyl group, and a 1,2,3-triazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the 2,4-dimethylbenzyl group: This step often involves a nucleophilic substitution reaction where a suitable benzyl halide reacts with the triazole derivative.

    Attachment of the 4-chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the 4-chlorophenyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The compound may also interact with cellular pathways, leading to changes in cell function or signaling. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate include other triazole derivatives, such as:

    1,2,3-triazole-4-carboxylates: These compounds share the triazole ring and carboxylate group but differ in the substituents attached to the ring.

    Benzyl triazoles: These compounds have a benzyl group attached to the triazole ring but may vary in the position and type of substituents on the benzyl group.

    Chlorophenyl triazoles: These compounds contain a chlorophenyl group attached to the triazole ring, similar to the compound .

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-4-5-15(13(2)10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTUVNLHHXQNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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